molecular formula C19H15NO4 B14000925 N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide CAS No. 6629-20-5

N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide

Katalognummer: B14000925
CAS-Nummer: 6629-20-5
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: MQFYAMRLMPIYCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring system with hydroxy and acetamide functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with acetamide under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-amino-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
  • Acetamide, 2,2-dichloro-N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)
  • Acetamide, N-[4-[(1,4-dihydro-1,4-dioxo-2-naphthalenyl)sulfonyl]phenyl]-

Uniqueness

What sets ACETAMIDE,N-[4-[(1,4-DIHYDRO-1,4-DIOXO-2-NAPHTHALENYL)HYDROXYMETHYL]PHENYL]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

6629-20-5

Molekularformel

C19H15NO4

Molekulargewicht

321.3 g/mol

IUPAC-Name

N-[4-[(1,4-dioxonaphthalen-2-yl)-hydroxymethyl]phenyl]acetamide

InChI

InChI=1S/C19H15NO4/c1-11(21)20-13-8-6-12(7-9-13)18(23)16-10-17(22)14-4-2-3-5-15(14)19(16)24/h2-10,18,23H,1H3,(H,20,21)

InChI-Schlüssel

MQFYAMRLMPIYCV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.